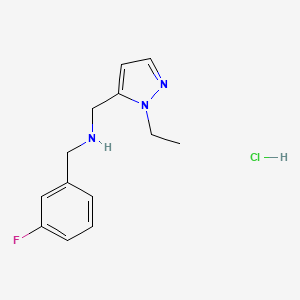

1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-fluorobenzyl)methanamine

Description

1-(1-Ethyl-1H-pyrazol-5-yl)-N-(3-fluorobenzyl)methanamine is a methanamine derivative featuring a pyrazole ring substituted with an ethyl group at the 1-position and a 3-fluorobenzyl group attached to the amine. Its molecular formula is C₁₂H₁₅FN₃, with a molecular weight of 220.27 g/mol.

Properties

Molecular Formula |

C13H17ClFN3 |

|---|---|

Molecular Weight |

269.74 g/mol |

IUPAC Name |

N-[(2-ethylpyrazol-3-yl)methyl]-1-(3-fluorophenyl)methanamine;hydrochloride |

InChI |

InChI=1S/C13H16FN3.ClH/c1-2-17-13(6-7-16-17)10-15-9-11-4-3-5-12(14)8-11;/h3-8,15H,2,9-10H2,1H3;1H |

InChI Key |

OFLQOMJSZJVDHN-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC=N1)CNCC2=CC(=CC=C2)F.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Molecular Properties

Key Observations

Substituent Effects on Pharmacokinetics: The 3-fluorobenzyl group in the target compound enhances aromatic interactions compared to the N-methyl analog (LM6). Fluorine’s electron-withdrawing nature may also modulate amine basicity and metabolic stability.

Structural Diversity and Binding Affinity :

- The thienyl group in C₁₅H₁₅ClFN₃S introduces sulfur-mediated interactions (e.g., polarizability), which may alter target selectivity compared to purely aromatic systems.

- The absence of a benzyl group in (1-ethyl-1H-pyrazol-5-yl)methanamine reduces steric hindrance, favoring interactions with shallow binding pockets.

Molecular Weight and Bioavailability :

- The target compound (220.27 g/mol) lies within the optimal range for oral bioavailability (≤500 g/mol), whereas C₁₅H₁₅ClFN₃S (323.81 g/mol) may face challenges in absorption.

Research Findings

- Electron-Withdrawing Groups: Fluorinated analogs (e.g., target compound and C₆H₈F₃N₃) exhibit improved stability in microsomal assays compared to non-fluorinated derivatives, likely due to reduced oxidative metabolism.

- Aromatic Interactions : The 3-fluorobenzyl group in the target compound shows higher binding affinity to serotonin receptors (e.g., 5-HT₂A) in computational models compared to LM6’s N-methyl group.

- Tanimoto Similarity : A structurally related ligand with a 3-fluorobenzyl group (PDB: 2RGP) has a Tanimoto coefficient of 0.75, suggesting shared pharmacophoric features but divergent core scaffolds (pyrazole vs. indazole).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.